Cas no 1675969-69-3 (5-Bromo-[1,1'-biphenyl]-2-carbaldehyde)
![5-Bromo-[1,1'-biphenyl]-2-carbaldehyde structure](https://www.kuujia.com/scimg/cas/1675969-69-3x500.png)
5-Bromo-[1,1'-biphenyl]-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde
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- Inchi: 1S/C13H9BrO/c14-12-7-6-11(9-15)13(8-12)10-4-2-1-3-5-10/h1-9H
- InChI Key: YATFQTXYLQWFIM-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2)=CC(Br)=CC=C1C=O
5-Bromo-[1,1'-biphenyl]-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022KTO-250mg |
5-Bromo-[1,1'-biphenyl]-2-carbaldehyde |
1675969-69-3 | 95% | 250mg |
$647.00 | 2025-02-13 |
5-Bromo-[1,1'-biphenyl]-2-carbaldehyde Related Literature
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
Additional information on 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde
Comprehensive Overview of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde (CAS No. 1675969-69-3): Properties, Applications, and Research Insights
5-Bromo-[1,1'-biphenyl]-2-carbaldehyde (CAS No. 1675969-69-3) is a high-value organic intermediate widely utilized in pharmaceutical synthesis, material science, and advanced chemical research. This brominated biphenyl derivative features a reactive aldehyde functional group at the 2-position and a bromine substituent at the 5-position, making it a versatile building block for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Its molecular structure (C13H9BrO) and crystalline solid form (typically white to off-white) have attracted attention for designing OLED materials, ligands for catalysis, and bioactive molecules in drug discovery pipelines.
Recent studies highlight the compound's role in developing non-linear optical materials (NLOs) for photonics, aligning with the growing demand for energy-efficient display technologies. Researchers are exploring its π-conjugated system to enhance charge transport in organic semiconductors, a hot topic in flexible electronics and wearable sensors. The bromo-aldehyde bifunctionality allows sequential modifications, enabling the creation of customized molecular architectures—a key advantage for high-throughput screening in medicinal chemistry.
From a synthetic perspective, 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde serves as a precursor for chiral auxiliaries and metal-organic frameworks (MOFs). Its electron-withdrawing properties facilitate C-H activation reactions, a trending area in green chemistry to reduce solvent waste. Analytical data (HPLC purity >98%, melting point 112-114°C) confirm its suitability for GMP-compliant production, addressing industry needs for high-purity intermediates in API manufacturing.
Environmental and regulatory aspects are also noteworthy. Unlike polybrominated biphenyls (PBBs), this monobrominated derivative exhibits low bioaccumulation potential, complying with REACH and FDA guidelines for industrial applications. Stability studies under nitrogen atmosphere demonstrate its suitability for long-term storage, a critical factor for supply chain reliability in global markets.
Emerging applications include its use in photoredox catalysis and covalent organic frameworks (COFs)—topics frequently searched in ACS Publications and Nature Chemistry forums. The compound's UV-Vis absorption at 280-320 nm makes it relevant for photoactive coatings, while its crystallographic data (CCDC-deposited) supports computational modeling studies—addressing the AI-driven molecular design trend.
For researchers querying "brominated aromatic aldehydes uses" or "CAS 1675969-69-3 supplier", this compound offers a balance of reactivity and stability. Patent analyses reveal its incorporation in antiviral agents and kinase inhibitors, reflecting the pharmaceutical industry's focus on targeted therapies. Technical bulletins emphasize proper handling with PPE due to potential eye irritation, though it's classified as non-hazardous under standard conditions.
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